

Technical Guide: Physicochemical and Biological Profile of 4-Bromo-2,5-difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzenesulfonamide

Cat. No.: B1272165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Bromo-2,5-difluorobenzenesulfonamide**, a halogenated aromatic sulfonamide. The document details its known physical properties, provides generalized experimental protocols for its synthesis and characterization, and explores its potential biological activity through the lens of carbonic anhydrase inhibition, a known target for the benzenesulfonamide scaffold. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Physical and Chemical Characteristics

4-Bromo-2,5-difluorobenzenesulfonamide is a solid organic compound. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonamide functional group.

Quantitative Physical Data

A summary of the key physical and chemical properties for **4-Bromo-2,5-difluorobenzenesulfonamide** (CAS Number: 214209-98-0) is presented in Table 1.^[1] It is

important to note that while the molecular formula, molecular weight, and melting point are experimentally determined, the boiling point, density, and solubility are predicted values due to the limited availability of experimental data in published literature.

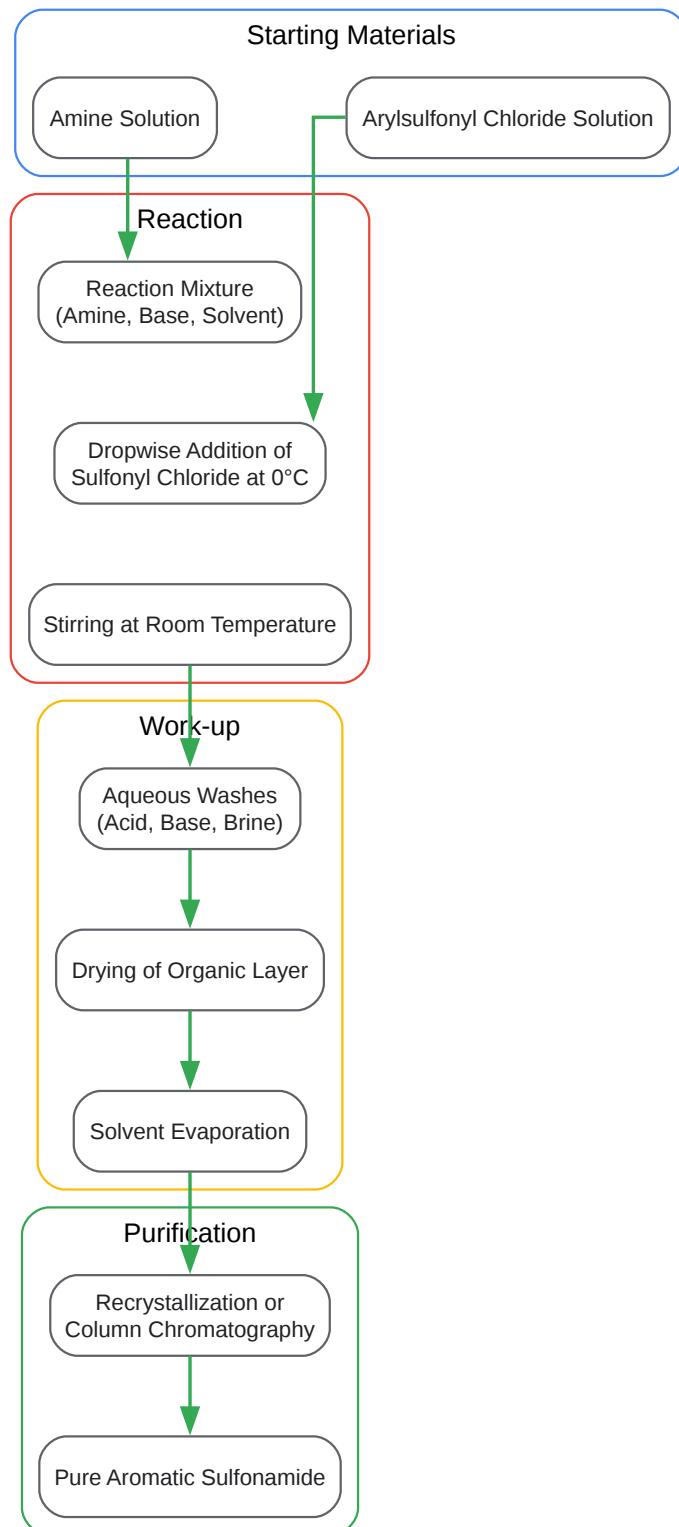
Property	Value	Source
CAS Number	214209-98-0	--INVALID-LINK--[1]
Molecular Formula	C ₆ H ₄ BrF ₂ NO ₂ S	--INVALID-LINK--[1]
Molecular Weight	272.07 g/mol	--INVALID-LINK--[1]
Melting Point	167-169 °C	--INVALID-LINK--[1]
Boiling Point	Predicted: ~350-450 °C	QSAR Models
Density	Predicted: ~1.8-2.0 g/cm ³	QSAR Models
Solubility	Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water.	QSAR Models
Appearance	Solid	General knowledge

Note: Predicted values are based on Quantitative Structure-Activity Relationship (QSAR) models and may not reflect experimentally determined values.[2][3]

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of aromatic sulfonamides, which are applicable to **4-Bromo-2,5-difluorobenzenesulfonamide**.

Synthesis of Aromatic Sulfonamides


The synthesis of aromatic sulfonamides can be achieved through various methods. A common and effective approach involves the reaction of an arylsulfonyl chloride with an amine.[4][5][6]

General Procedure:

- **Reaction Setup:** A solution of the primary or secondary amine is prepared in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** A base, typically a tertiary amine like triethylamine or pyridine, is added to the amine solution to act as a scavenger for the hydrochloric acid that will be generated during the reaction.
- **Sulfonyl Chloride Addition:** The arylsulfonyl chloride (in this case, 4-bromo-2,5-difluorobenzenesulfonyl chloride) is dissolved in the same solvent and added dropwise to the stirred amine solution at a controlled temperature, often 0 °C to manage the exothermic nature of the reaction.
- **Reaction Monitoring:** The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
- **Work-up:** Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure aromatic sulfonamide.

Below is a visual representation of the general synthesis workflow.

General Workflow for Aromatic Sulfonamide Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of aromatic sulfonamides.

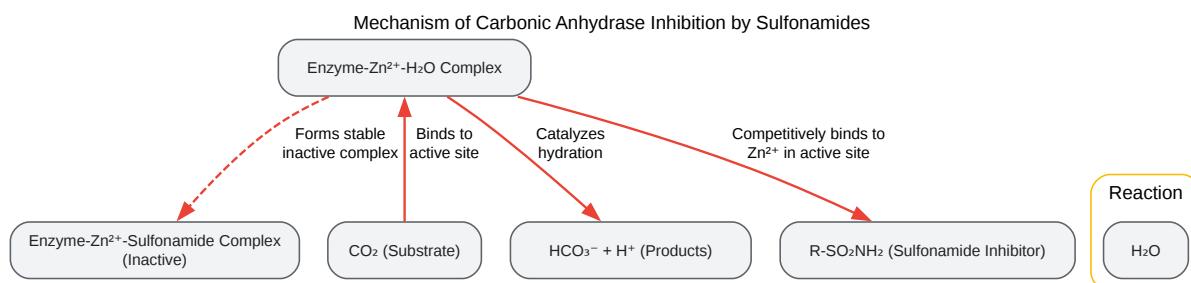
Characterization of Aromatic Sulfonamides

The identity and purity of the synthesized **4-Bromo-2,5-difluorobenzenesulfonamide** can be confirmed using a variety of standard analytical techniques.

Common Characterization Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule.
 - ^{13}C NMR spectroscopy provides information about the carbon skeleton.
 - ^{19}F NMR spectroscopy is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atoms.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic symmetric and asymmetric stretching vibrations of the $\text{S}=\text{O}$ bonds in the sulfonamide group are typically observed in the regions of $1150\text{-}1180\text{ cm}^{-1}$ and $1330\text{-}1370\text{ cm}^{-1}$, respectively.
- Melting Point Analysis: The melting point of a solid compound is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Biological Activity and Signaling Pathway


While specific biological studies on **4-Bromo-2,5-difluorobenzenesulfonamide** are not widely reported, the benzenesulfonamide scaffold is a well-established pharmacophore known for its inhibitory activity against carbonic anhydrases (CAs).^{[7][8]}

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some types of cancer.[8]

The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn^{2+}) located in the active site of the enzyme.[9][10] This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby blocking the catalytic activity of the enzyme.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of carbonic anhydrase inhibition.

Conclusion

4-Bromo-2,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide with defined physical properties. While comprehensive experimental data for all its characteristics are not yet available, this guide provides a solid foundation of its known attributes and the general experimental procedures for its handling and synthesis. The established role of the benzenesulfonamide core as a carbonic anhydrase inhibitor suggests a promising avenue for

the biological investigation of this compound. Further research is warranted to fully elucidate its physicochemical properties and explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Biological Profile of 4-Bromo-2,5-difluorobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272165#physical-characteristics-of-4-bromo-2-5-difluorobenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com